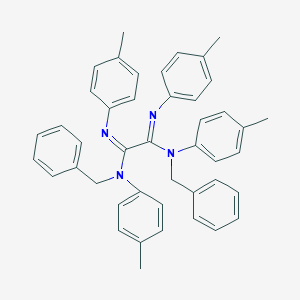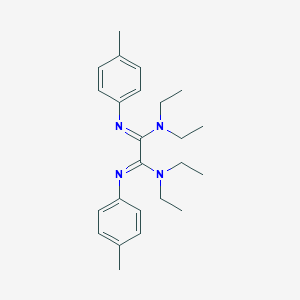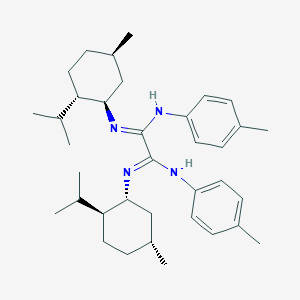
1-Imidazolidinecarbothioamide, N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-thioxo-, (4Z,5E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Imidazolidinecarbothioamide, N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-thioxo-, (4Z,5E)- is a compound that has been widely studied in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-Imidazolidinecarbothioamide, N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-thioxo-, (1-Imidazolidinecarbothioamide, N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-thioxo-, (4Z,5E)-)- is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells, bacteria, and fungi. It may also work by disrupting the cell membrane or inhibiting the synthesis of essential macromolecules.
Biochemical and Physiological Effects:
Studies have shown that 1-Imidazolidinecarbothioamide, N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-thioxo-, (1-Imidazolidinecarbothioamide, N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-thioxo-, (4Z,5E)-)- can affect various biochemical and physiological processes in living organisms. In cancer cells, it has been found to induce apoptosis or programmed cell death. In bacteria and fungi, it has been found to inhibit the synthesis of essential macromolecules such as DNA, RNA, and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Imidazolidinecarbothioamide, N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-thioxo-, (1-Imidazolidinecarbothioamide, N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-thioxo-, (4Z,5E)-)- in lab experiments is its potential to exhibit strong biological activity. This makes it a useful compound for studying various biological processes. However, one limitation of using this compound is its potential toxicity. Therefore, caution must be taken when handling and using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-Imidazolidinecarbothioamide, N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-thioxo-, (1-Imidazolidinecarbothioamide, N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-thioxo-, (4Z,5E)-)-. One direction is to study its potential applications in medicine for the treatment of various diseases such as cancer, bacterial infections, and fungal infections. Another direction is to study its potential use as a pesticide in agriculture. Additionally, further studies can be conducted to investigate the mechanism of action and biochemical and physiological effects of this compound.
Synthesemethoden
The synthesis of 1-Imidazolidinecarbothioamide, N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-thioxo-, (1-Imidazolidinecarbothioamide, N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-thioxo-, (4Z,5E)-)- involves the reaction of N,N-dimethylthiourea, benzaldehyde, and aniline in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
1-Imidazolidinecarbothioamide, N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-thioxo-, (1-Imidazolidinecarbothioamide, N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-thioxo-, (4Z,5E)-)- has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been found to exhibit antitumor, antibacterial, and antifungal activities. In agriculture, it has been studied for its potential use as a pesticide. In materials science, it has been studied for its potential use as a dye or pigment.
Eigenschaften
Produktname |
1-Imidazolidinecarbothioamide, N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-thioxo-, (4Z,5E)- |
|---|---|
Molekularformel |
C24H21N5S2 |
Molekulargewicht |
443.6 g/mol |
IUPAC-Name |
N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-sulfanylideneimidazolidine-1-carbothioamide |
InChI |
InChI=1S/C24H21N5S2/c1-27(2)23(30)29-22(26-19-14-8-4-9-15-19)21(25-18-12-6-3-7-13-18)28(24(29)31)20-16-10-5-11-17-20/h3-17H,1-2H3 |
InChI-Schlüssel |
NLFNSWMTPUMXMU-UHFFFAOYSA-N |
SMILES |
CN(C)C(=S)N1C(=NC2=CC=CC=C2)C(=NC3=CC=CC=C3)N(C1=S)C4=CC=CC=C4 |
Kanonische SMILES |
CN(C)C(=S)N1C(=NC2=CC=CC=C2)C(=NC3=CC=CC=C3)N(C1=S)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-methyl-N-{3-[(4-methylphenyl)imino]-1,4-diphenyl-1,4-diazepan-2-ylidene}aniline](/img/structure/B307107.png)



![N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-bis[2-(4-morpholinyl)ethyl]ethanediimidamide](/img/structure/B307113.png)






![Ethyl 4-[(1,2-bis[4-(dimethylamino)anilino]-2-{[4-(ethoxycarbonyl)phenyl]imino}ethylidene)amino]benzoate](/img/structure/B307127.png)
